molecular formula C21H19ClN2O2S B2529047 N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline CAS No. 478048-59-8

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline

Cat. No. B2529047
CAS RN: 478048-59-8
M. Wt: 398.91
InChI Key: JNFAEWUOQPDFRG-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline is a synthetic compound that has gained significant attention in scientific research. This compound is also known as BAY 43-9006 or Sorafenib, which is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-resistant advanced thyroid carcinoma.

Scientific Research Applications

Catalytic Applications

The compound has been employed in catalytic synthesis processes. For instance, 4-(N,N-Dimethylamino)pyridine (DMAP) was used as an efficient catalyst for synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, indicating the compound's utility in facilitating complex chemical reactions (Khashi et al., 2014).

Structural Studies

Structural studies have been conducted to understand the properties and interactions of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline derivatives. For example, X-ray crystallography was utilized to determine the crystal structure of specific derivatives, providing insights into their molecular-electronic structures and their kinetic behavior in various reactions (Rublova et al., 2017).

Biological Screening

In addition to antibacterial activities, these derivatives have been subjected to biological screening for various other potential activities. Some derivatives demonstrated moderate to good activities against both Gram-negative & Gram-positive bacteria, and were also tested for enzyme inhibition potential against specific enzymes (Aziz‐ur‐Rehman et al., 2014).

Photoinduced Polymerization

The compound has also found application in the field of polymer chemistry. N,N-Dimethylaniline functional polystyrenes were synthesized and used in block copolymerization processes, showcasing the compound's utility in the development of polymers with specific properties (Muftuoglu et al., 2004).

properties

IUPAC Name

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-8-10-18(12-16(15)2)23-14-20(17-9-11-21(22)24-13-17)27(25,26)19-6-4-3-5-7-19/h3-14,23H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAEWUOQPDFRG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(/C2=CN=C(C=C2)Cl)\S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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